(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated pyridine derivative, is reacted with an amine under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- (2S)-1-[3-bromo-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- (2S)-1-[3-iodo-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
Uniqueness
Compared to similar compounds, (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and ability to participate in specific interactions. These characteristics make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10F4N2 |
---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine |
InChI |
InChI=1S/C9H10F4N2/c1-5(14)4-6-2-3-15-8(7(6)10)9(11,12)13/h2-3,5H,4,14H2,1H3/t5-/m0/s1 |
InChI Key |
UMPNEEACWYHIIT-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CC1=C(C(=NC=C1)C(F)(F)F)F)N |
Canonical SMILES |
CC(CC1=C(C(=NC=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.